molecular formula C12H14ClNO3S B14013130 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate

3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate

Cat. No.: B14013130
M. Wt: 287.76 g/mol
InChI Key: OSSQCJUVBKRXMA-UHFFFAOYSA-N
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Description

3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a chloro-substituted indole ring attached to a propyl chain, which is further linked to a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.

    Propylation: The 5-chloroindole undergoes a propylation reaction to introduce the propyl chain. This can be achieved using propyl bromide in the presence of a base such as potassium carbonate.

    Methanesulfonation: The final step involves the introduction of the methanesulfonate group. This is typically done by reacting the propylated indole with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the indole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different derivatives.

    Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted indole derivatives.

    Oxidation: Oxidized indole products.

    Reduction: Reduced indole derivatives.

    Hydrolysis: Indole propanol and methanesulfonic acid.

Scientific Research Applications

3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate involves its interaction with specific molecular targets. The chloro-substituted indole ring can bind to various receptors and enzymes, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: The parent compound without the propyl and methanesulfonate groups.

    Indole-3-propionic acid: An indole derivative with a propionic acid group instead of methanesulfonate.

    Indole-3-acetic acid: A naturally occurring indole derivative with an acetic acid group.

Uniqueness

3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate is unique due to the presence of both the chloro and methanesulfonate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76 g/mol

IUPAC Name

3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate

InChI

InChI=1S/C12H14ClNO3S/c1-18(15,16)17-6-2-3-9-8-14-12-5-4-10(13)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3

InChI Key

OSSQCJUVBKRXMA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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